molecular formula C3H2Cl4 B083866 1,1,2,3-Tetrachloropropene CAS No. 10436-39-2

1,1,2,3-Tetrachloropropene

Cat. No. B083866
CAS RN: 10436-39-2
M. Wt: 179.9 g/mol
InChI Key: UMGQVBVEWTXECF-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrachloropropene is a chlorinated hydrocarbon with significant industrial relevance. It is primarily used in chemical synthesis processes and as an intermediate in the production of various chemicals.

Synthesis Analysis

The synthesis of 1,1,2,3-Tetrachloropropene is primarily conducted through the chlorination of 1,2,3-trichloropropanes or 3-chloropropene. These methods are utilized within the industry to produce 1,1,2,3-Tetrachloropropene at a large scale, demonstrating the compound's synthetic accessibility and relevance in chemical manufacturing processes (Zhang Wen-qing, 2010).

Molecular Structure Analysis

The molecular structure of 1,1,2,3-Tetrachloropropene has been studied using techniques like gas-phase electron diffraction. In these analyses, the molecular conformation is determined, which is crucial for understanding its chemical behavior and reactivity. Specifically, the structure dictates the compound's interaction with other molecules and its role as a precursor in various chemical reactions (Humayun Kaleem et al., 1992).

Scientific Research Applications

  • Synthesis Applications : 1,1,2,3-Tetrachloropropene is synthesized primarily from 1,2,3-trichloropropanes or 3-chloropropene in the industry. This highlights its role in the preparation of specific chlorinated compounds used in various industrial applications (Zhang Wen-qing, 2010).

  • Catalytic Applications : It serves as a key intermediate in the catalytic synthesis of 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf), a process which involves vapor phase fluorination over various catalysts. Research has focused on enhancing the efficiency and selectivity of these catalytic processes (Wang Fang et al., 2014); (W. Mao et al., 2014); (W. Mao et al., 2015).

  • Structural and Conformational Analysis : Studies on the structure and conformations of tetrachloropropenes, including 1,1,2,3-Tetrachloropropene, have been conducted using methods like Raman spectroscopy and gas-phase electron diffraction. These studies are crucial for understanding the physical and chemical properties of these compounds (H. Gerding et al., 2010); (Humayun Kaleem et al., 1992).

  • Environmental and Toxicological Studies : The environmental impact and toxicological properties of chloropropenes, including 1,1,2,3-Tetrachloropropene, have been a subject of study. These include investigations into their atmospheric reactions, potential mutagenic activities, and comparative toxicity following oral exposure in rats (E. C. Tuazon et al., 1984); (J. Santodonato et al., 1984); (F. Johannsen et al., 1991).

  • Isotope Fractionation and Emission Studies : Research has also been conducted on the isotope fractionation of chlorinated propenes and their emissions, which is crucial for understanding their environmental behavior and impact (K. Fletcher et al., 2009).

Safety And Hazards

1,1,2,3-Tetrachloropropene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It may cause respiratory irritation .

Future Directions

The current methods for synthesizing 1,1,2,3-Tetrachloropropene are being improved to increase productivity and reduce energy use . The compound is an important precursor for the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a low GWP molecule that can be used as an effective refrigerant, fire extinguishing agent, heat transfer medium, propellant, foaming agent, blowing agent, gaseous dielectric agent, sterilant carrier, polymerization medium, particulate removal fluid, carrier fluid, buffing abrasive agent, displacement drying agent, and power cycle working fluid .

properties

IUPAC Name

1,1,2,3-tetrachloroprop-1-ene
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InChI

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UMGQVBVEWTXECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(Cl)Cl)Cl)Cl
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Molecular Formula

C3H2Cl4
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DSSTOX Substance ID

DTXSID2051475
Record name 1,1,2,3-Tetrachloropropene
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Molecular Weight

179.9 g/mol
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Physical Description

Liquid, Liquid; [IUCLID]
Record name 1-Propene, 1,1,2,3-tetrachloro-
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Vapor Pressure

2.67 [mmHg], Vapor pressure= 2.67 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/
Record name 1,1,2,3-Tetrachloropropene
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Record name 1,1,2,3-TETRACHLOROPROPENE
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Mechanism of Action

In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher chlorinated derivatives are clearly less mutagenic. Longer than standard incubation time (120 min instead of 20 min) at 37 °C always leads to an incr in mutagenic activity. An incr in concn of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity only for 1,3-dichloropropene, 2,3-dichloro-1-propene and for the cis isomer of 1,1,2,3-tetrachloro-2-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix: (a) allyl chloride and 1,3-dichloropropene are hydrolyzed to the corresponding allylic alcohols which can be oxidized to the respective acroleins (hydrolytic-oxidative pathway); (b) 2,3-dichloro-1-propene, 1,1,2,3-tetrachloro-2-propene and hexachloropropene are epoxidized in the C=C double bond, giving rise to reactive epoxides (epoxidative pathway); (c) only 1,2,3-trichloropropene is obviously activated by both these alternative metabolic pathways. Structural parameters like chloro substitution of the central C atom of the C=C-C sequence and substituent induced polarization of the C=C double bond as well as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways.
Record name 1,1,2,3-TETRACHLOROPROPENE
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Product Name

1,1,2,3-Tetrachloropropene

CAS RN

10436-39-2, 60320-18-5
Record name 1,1,2,3-Tetrachloro-1-propene
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Synthesis routes and methods I

Procedure details

Chlorine conversion was 99%; 1,1,1,3-tetrachloropropane conversion was 99%. The yields of 1,1,3-trichloropropene, 1,1,1,2,3-pentachloropropane, and 1,1,2,3-tetrachloropropene on 1,1,1,3-tetrachloropropane fed were 3.4, 82.9, and 8.1 percent, respectively. The yield of the same four undesired prominent high-boiling byproducts was 4.2 wt % in the reactor effluent.
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Synthesis routes and methods II

Procedure details

The overhead stream comprising 1,2,3-trichloropropane, TCPE, tetrachloropropanes, 1,1,2,2,3-pentachloropropane, 1,1,1,2,3-pentachloropropane, and 1,1,1,2,2-pentachloropropane is then provided to a reactor where it is dehydrochlorinated to provide dichloropropenes, trichloropropenes, 2,3,3,3-tetrachloropropene, and 1,1,2,3-tetrachloropropene. More specifically, dehydrochlorination reactor may typically be a batch or a continuous stirred tank reactor. The mixing can be done, e.g., by mechanical or jet mixing of feed streams. Those of ordinary skill in the art are readily able to determine the appropriate conditions at which to run a dehydrochlorination reactor in order to conduct the aforementioned dehydrochlorination.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
MA Leiber, HC Berk - Analytical chemistry, 1984 - ACS Publications
A procedure for the sensitive and specific determination of 1, 3-dlchloropropene, cts-1, 2, 3-trlchloropropene, trans-1, 2, 3-trlchloropropene, 1, 1, 2, 3-tetrachloropropene, 2, 3, 3-trlchloro-…
Number of citations: 12 pubs.acs.org
W Mao, L Kou, B Wang, YB Bai, W Wang… - Applied Catalysis A …, 2015 - Elsevier
Gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) was investigated over the fluorinated Cr 2 O 3 catalysts with and without …
Number of citations: 19 www.sciencedirect.com
W Mao, B Wang, Y Ma, W Zhang, Y Du, Y Qin… - Catalysis …, 2014 - Elsevier
For synthesis of 2,3,3,3-tetrafluoropropene, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is an essential intermediate. We here report the catalytic fluorination of 1,1,2,3-…
Number of citations: 15 www.sciencedirect.com
J Santodonato, PR Durkin, MW Neal, F Stoss, DA Gray - Cancer letters, 1984 - Elsevier
The direct mutagenic activity of 1,1,2,3-tetrachloropropene and 1,1,2,3,3-pentachloropropene in Salmonella typhimurium was measured before and after incubation in the presence of …
Number of citations: 3 www.sciencedirect.com
R Fields, RN Haszeldine, D Peter - Journal of the Chemical Society C …, 1969 - pubs.rsc.org
A series of 1,1-dichlorocyclopropanes containing various ring substituents has been prepared and the compounds have been pyrolysed in a flow system at 500–670. This pyrolysis is a …
Number of citations: 32 pubs.rsc.org
F Wang, JL Fan, Y Zhao, WX Zhang, Y Liang… - Journal of Fluorine …, 2014 - Elsevier
The synthesis of 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf) from 1,1,2,3-tetrachloropropene was performed over a series of Y 2 O 3 -Cr 2 O 3 (F) catalysts and the effect of yttrium-…
Number of citations: 22 www.sciencedirect.com
NR Kosiborod, LN Chepurina, VN Fedyanina - Gigiena i Sanitariya, 1978 - cabdirect.org
For the purpose of hygienic standardization of 1, 1, 2, 3-tetrachloropropene in the atmosphere the threshold values of its reflex and resorptive actions were determined. The …
Number of citations: 3 www.cabdirect.org
B Wang, X Chen, A Jia, Q Zhang - 2018 - pdf.hanspub.org
1', 2, 3-Tetrachloropropene (HCC-1230xa) is an important intermediate for Herbicide triallate and new generation of environmentally friendly refrigerant 2, 3, 3', 3''-tetrafluoropropene (…
Number of citations: 0 pdf.hanspub.org
FR Johannsen, GJ Levinskas, EI Goldenthal - Toxicology letters, 1991 - Elsevier
The comparative toxicity of two chlorinated propene isomers, 1,2,3-trichloropropene (TRCP) and 1,1,2,3-tetrachloropropene (TECP), was investigated via subchronic oral administration …
Number of citations: 1 www.sciencedirect.com
GI Nikishin, MI Dyusenov, GV Somov - Bulletin of the Academy of Sciences …, 1966 - Springer
Reaction between methanol and tetrachloroethylene at a molar ratio of 4 ∶ 1 at 570 leads to the formation of 2,3,3-trichloro-2-propen-1-ol in 25–35% yield. 2. In the reaction of ethanol …
Number of citations: 3 link.springer.com

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